molecular formula C21H18F3N3O4S B2721001 3,5-dimethoxy-N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 921519-45-1

3,5-dimethoxy-N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No. B2721001
M. Wt: 465.45
InChI Key: UUUCNKHCNPMFIV-UHFFFAOYSA-N
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Description

The compound “3,5-dimethoxy-N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The IUPAC name of the compound is 3,5-dimethoxy-N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide and its molecular formula is C21H18F3N3O4S. The molecular weight of the compound is 465.45.

Scientific Research Applications

  • Synthesis and Characterization : Compounds with complex structures including thiazolyl and benzamide moieties are synthesized and characterized for their potential uses in various fields, such as antimicrobial agents or in the development of new materials. For example, Talupur, Satheesh, and Chandrasekhar (2021) discussed the synthesis, characterization, antimicrobial evaluation, and docking studies of certain benzamide derivatives, emphasizing the importance of structural analysis in understanding compound properties (Talupur, Satheesh, & Chandrasekhar, 2021).

  • Antimicrobial Evaluation : The antimicrobial properties of synthesized compounds are a significant area of research, providing insights into their potential therapeutic applications. Studies often explore the antimicrobial efficacy of new compounds against a variety of pathogens to understand their scope of application in treating infections (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Docking Studies : Docking studies are crucial for understanding how synthetic compounds interact with biological targets, which is essential for drug development and other applications in biochemistry and pharmacology. Such studies help in predicting the binding efficiency and mechanism of action of compounds on specific receptors or enzymes (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Future Directions

Future directions for the study of this compound could include a more detailed analysis of its structure, synthesis, and mechanism of action. Additionally, further studies could explore its potential therapeutic applications, given the observed anti-inflammatory and analgesic activity of related compounds .

properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S/c1-30-16-6-12(7-17(10-16)31-2)19(29)27-20-26-15(11-32-20)9-18(28)25-14-5-3-4-13(8-14)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUCNKHCNPMFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

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